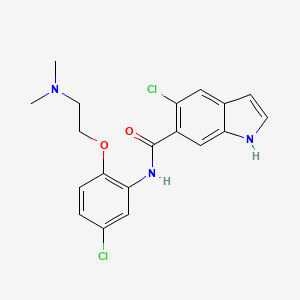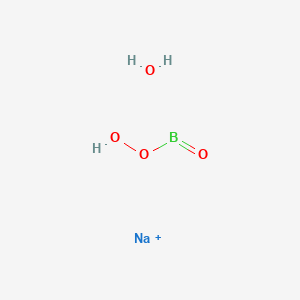
Sodium;hydroperoxy(oxo)borane;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Sodium;hydroperoxy(oxo)borane;hydrate can be synthesized through the reaction of borax (sodium tetraborate) with hydrogen peroxide in the presence of a mineral acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods involve the crystallization of sodium perborate from aqueous solutions, followed by drying to obtain the hydrate form .
Análisis De Reacciones Químicas
Sodium;hydroperoxy(oxo)borane;hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form borates and hydrogen peroxide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include acetic acid, methanol, and tungstophosphoric acid. Major products formed from these reactions include carboxylic acids, amides, and N-oxides .
Aplicaciones Científicas De Investigación
Sodium;hydroperoxy(oxo)borane;hydrate has a wide range of scientific research applications:
Biology: It is employed in the oxidation of biological molecules and in the preparation of certain biochemical reagents.
Mecanismo De Acción
The mechanism of action of sodium;hydroperoxy(oxo)borane;hydrate involves the release of active oxygen species, such as hydrogen peroxide, upon dissolution in water. These oxygen species can then participate in various oxidation reactions, targeting specific molecular pathways and functional groups. The compound’s ability to generate hydroperoxide anions at lower pH levels enhances its reactivity in different chemical environments .
Comparación Con Compuestos Similares
Sodium;hydroperoxy(oxo)borane;hydrate can be compared with other boron-containing compounds such as:
Sodium borohydride (NaBH4): Used as a reducing agent in organic synthesis and hydrogen storage.
Ammonia borane (NH3BH3): Utilized in hydrogen storage and fuel cell applications.
Sodium borate (Na2B4O7):
This compound is unique due to its dual role as an oxidizing agent and a source of active oxygen species, making it versatile for both synthetic and industrial applications.
Propiedades
Fórmula molecular |
BH3NaO4+ |
|---|---|
Peso molecular |
100.82 g/mol |
Nombre IUPAC |
sodium;hydroperoxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1; |
Clave InChI |
MDGXUEVTGARGDK-UHFFFAOYSA-N |
SMILES canónico |
B(=O)OO.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



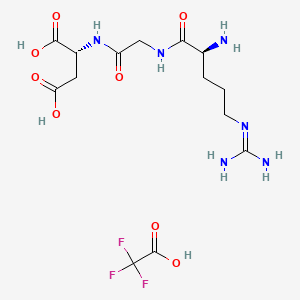
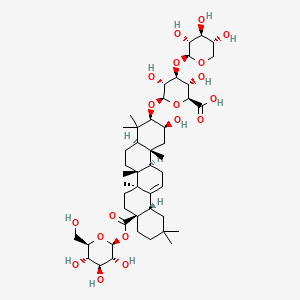
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
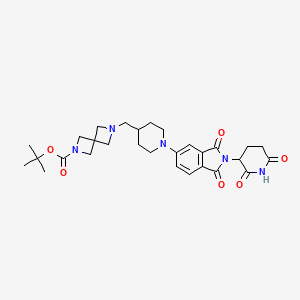
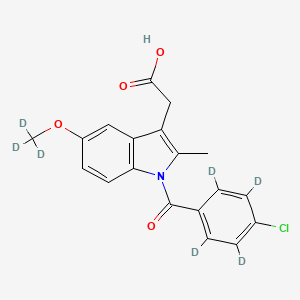

![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
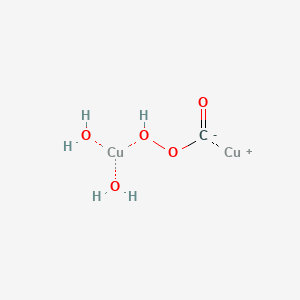
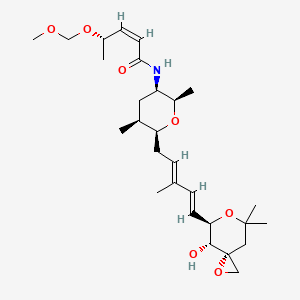
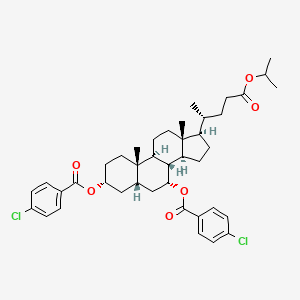
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
